2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
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Overview
Description
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound that features a quinazolinone core linked to an indole moiety through a sulfanyl-acetohydrazide bridge
Preparation Methods
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps:
Formation of the Quinazolinone Core: This step involves the reaction of 4-bromobenzoic acid with anthranilic acid in the presence of a dehydrating agent to form the quinazolinone core.
Sulfanyl Linkage Formation: The quinazolinone derivative is then reacted with a suitable thiol to introduce the sulfanyl group.
Indole Derivative Formation: The indole moiety is synthesized separately, often starting from indole-2-carboxylic acid.
Coupling Reaction: The final step involves the coupling of the sulfanyl-quinazolinone derivative with the indole derivative using a hydrazide linkage under appropriate conditions
Chemical Reactions Analysis
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under suitable conditions, leading to a variety of derivatives
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition and protein binding.
Pharmaceutical Research: The compound is explored for its potential use in drug development, particularly in the design of novel therapeutic agents
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active sites of certain enzymes, inhibiting their activity and thereby affecting cellular processes.
Pathway Modulation: It may modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for cancer therapy
Comparison with Similar Compounds
Compared to other similar compounds, 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is unique due to its specific structural features:
Similar Compounds: Compounds such as 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide and 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide share some structural similarities but differ in their core structures and functional groups
Uniqueness: The presence of both quinazolinone and indole moieties linked through a sulfanyl-acetohydrazide bridge makes this compound distinct, offering unique biological activities and potential therapeutic applications
Properties
Molecular Formula |
C24H16BrN5O3S |
---|---|
Molecular Weight |
534.4 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C24H16BrN5O3S/c25-14-9-11-15(12-10-14)30-23(33)17-6-2-4-8-19(17)27-24(30)34-13-20(31)28-29-21-16-5-1-3-7-18(16)26-22(21)32/h1-12,26,32H,13H2 |
InChI Key |
DIMFNMICJOAYMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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